molecular formula C41H32N4O8 B3825678 N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide)

N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide)

Cat. No. B3825678
M. Wt: 708.7 g/mol
InChI Key: KXIVHUXGNORGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide), also known as NBD, is a chemical compound used in scientific research. It is a fluorescent probe that is used to study protein-protein interactions, as well as other biological processes. In

Mechanism of Action

The mechanism of action of N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) involves its ability to fluoresce when excited by a specific wavelength of light. When N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) is attached to a protein or other biomolecule, it can be used to study the conformational changes that occur in response to various stimuli, such as ligand binding or enzymatic activity.
Biochemical and Physiological Effects:
N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) does not have any known biochemical or physiological effects on its own. However, when attached to a protein or other biomolecule, it can be used to study the biochemical and physiological effects of that molecule.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) in lab experiments is its high sensitivity and specificity. N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) can be used to study protein-protein interactions and other biological processes with a high degree of accuracy. However, there are also limitations to using N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) in lab experiments. For example, N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) can be toxic to cells at high concentrations, and it may not be suitable for use in certain experimental systems.

Future Directions

There are many potential future directions for research involving N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide). One area of interest is the development of new methods for attaching N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) to proteins and other biomolecules. Another area of interest is the use of N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) in live-cell imaging, which would allow researchers to study biological processes in real-time. Additionally, N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) could be used in drug discovery and development, as it can be used to study the behavior of potential drug targets. Overall, N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) is a versatile tool that has many potential applications in scientific research.

Scientific Research Applications

N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) is used in a variety of scientific research applications, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to study protein-protein interactions, as well as other biological processes. N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide) can be attached to proteins, peptides, and other biomolecules, allowing researchers to study their behavior in real-time.

properties

IUPAC Name

2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N4O8/c1-41(2,27-17-21-31(22-18-27)52-33-11-7-9-29(25-33)42-39(46)35-13-3-5-15-37(35)44(48)49)28-19-23-32(24-20-28)53-34-12-8-10-30(26-34)43-40(47)36-14-4-6-16-38(36)45(50)51/h3-26H,1-2H3,(H,42,46)(H,43,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIVHUXGNORGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=CC(=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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